molecular formula C7H9N3O2 B275748 N,N-dimethyl-3-nitropyridin-4-amine

N,N-dimethyl-3-nitropyridin-4-amine

Cat. No.: B275748
M. Wt: 167.17 g/mol
InChI Key: GEHOQYGRCHPWEJ-UHFFFAOYSA-N
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Description

Pyridine derivatives are critical in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and structural diversity .

Properties

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

N,N-dimethyl-3-nitropyridin-4-amine

InChI

InChI=1S/C7H9N3O2/c1-9(2)6-3-4-8-5-7(6)10(11)12/h3-5H,1-2H3

InChI Key

GEHOQYGRCHPWEJ-UHFFFAOYSA-N

SMILES

CN(C)C1=C(C=NC=C1)[N+](=O)[O-]

Canonical SMILES

CN(C)C1=C(C=NC=C1)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are structurally related to N,N-dimethyl-3-nitropyridin-4-amine, differing in substituent type, position, or alkylation patterns. Key comparisons are summarized in Table 1 and discussed in detail below.

Table 1: Structural and Physicochemical Comparison of this compound and Analogues

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Similarity Score*
This compound - C₇H₉N₃O₂ 167.16 -NO₂ (C3), -N(CH₃)₂ (C4) Reference
N-Methyl-3-nitropyridin-4-amine 1633-41-6 C₆H₇N₃O₂ 153.14 -NO₂ (C3), -NHCH₃ (C4) 0.98
N,N-Diethyl-3-nitropyridin-4-amine 357608-93-6 C₉H₁₃N₃O₂ 195.22 -NO₂ (C3), -N(CH₂CH₃)₂ (C4) -
2-Chloro-N,N-dimethyl-3-nitropyridin-4-amine 1310077-70-3 C₇H₈ClN₃O₂ 201.65 -Cl (C2), -NO₂ (C3), -N(CH₃)₂ (C4) -
4-Methyl-3-nitropyridin-2-amine - C₆H₇N₃O₂ 153.14 -NO₂ (C3), -NH₂ (C2), -CH₃ (C4) 0.82

*Similarity scores are based on structural and functional group alignment (where available).

Substituent Effects on Reactivity and Stability

  • N-Methyl-3-nitropyridin-4-amine (CAS 1633-41-6): The absence of a second methyl group reduces steric hindrance compared to the dimethyl analogue. This may enhance reactivity in nucleophilic substitution or catalytic reactions but decrease solubility in nonpolar solvents .
  • 2-Chloro-N,N-dimethyl-3-nitropyridin-4-amine (CAS 1310077-70-3) : The chlorine atom at position 2 introduces additional electron-withdrawing effects, further polarizing the pyridine ring. This could enhance electrophilic substitution at position 6 or deactivate certain positions .

Positional Isomerism

  • 4-Methyl-3-nitropyridin-2-amine: The amino group at position 2 and methyl group at position 4 create distinct electronic effects. Crystallographic studies reveal planar geometry with strong intramolecular hydrogen bonding between the amino and nitro groups, influencing solubility and crystal packing . In contrast, this compound lacks hydrogen-bonding capacity due to its tertiary amine, likely increasing lipophilicity .

Research Findings and Trends

  • This balance may explain its intermediate reactivity in electrophilic substitutions compared to more electron-deficient analogues .

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